4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine
Description
4-[3-(4-Methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine is a heterocyclic compound featuring a pyrazole core substituted with a 4-methoxyphenyl group at position 3 and a piperidine ring at position 4, further modified by a 2-nitrophenylsulfonyl group. This structural architecture combines electron-donating (methoxy) and electron-withdrawing (nitro, sulfonyl) moieties, which may enhance its binding affinity and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-30-17-8-6-15(7-9-17)18-14-19(23-22-18)16-10-12-24(13-11-16)31(28,29)21-5-3-2-4-20(21)25(26)27/h2-9,14,16H,10-13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDMANJDTMWORF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects. For instance, a similar compound targets the [Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial in humans.
Mode of Action
Pyrazole derivatives are known for their potent antileishmanial and antimalarial activities
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole derivatives, it can be inferred that the compound may interfere with the life cycle of these parasites, affecting their survival and proliferation.
Pharmacokinetics
Similar compounds have been found to have variable absorption, distribution, metabolism, and excretion profiles. These properties significantly impact the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects.
Result of Action
Given the antileishmanial and antimalarial activities of similar pyrazole derivatives, it can be inferred that the compound may induce cell death in these parasites, thereby alleviating the symptoms of these diseases.
Biological Activity
Molecular Formula
- Molecular Formula : C19H20N4O4S
- Molecular Weight : 396.45 g/mol
Structure
The compound features a piperidine ring substituted with a sulfonyl group, a pyrazole moiety, and a nitrophenyl group. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its biological interactions.
Anticancer Properties
Research indicates that compounds similar to 4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine exhibit significant anticancer activity. A study showed that derivatives of pyrazole can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle regulators .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cell Line Tested | Mechanism of Action |
|---|---|---|---|
| Compound A | 15 | MCF-7 (Breast Cancer) | Caspase activation |
| Compound B | 10 | HeLa (Cervical Cancer) | Cell cycle arrest |
| Compound C | 20 | A549 (Lung Cancer) | Apoptosis induction |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Case Study: Anti-inflammatory Activity
In a controlled study, a pyrazole derivative was administered to mice with induced inflammation. The results indicated a significant decrease in levels of TNF-alpha and IL-6, suggesting that the compound effectively modulates inflammatory pathways .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated. A study reported that certain pyrazole derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Minimum Inhibitory Concentration (MIC) | Bacterial Strain Tested |
|---|---|---|
| Compound D | 32 µg/mL | Staphylococcus aureus |
| Compound E | 16 µg/mL | Escherichia coli |
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways via mitochondrial dysfunction.
- Cytokine Modulation : Inhibition of NF-kB signaling pathway leading to reduced cytokine production.
- Cell Cycle Regulation : Interference with cyclin-dependent kinases, leading to cell cycle arrest.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyrazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazolines can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. The specific compound in focus has demonstrated promising results in inhibiting tumor growth in preclinical models.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazoline derivatives has been widely documented. The sulfonamide group in this compound may enhance its ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. Case studies have reported its effectiveness in models of acute and chronic inflammation, suggesting a mechanism involving the inhibition of nitric oxide production.
Analgesic Properties
Pyrazolines are traditionally known for their analgesic effects. The compound has been evaluated in pain models, showing efficacy comparable to established analgesics like ibuprofen. This effect is likely due to the modulation of pain pathways through central nervous system interactions.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Sahu et al. (2008) | Investigate analgesic properties | Demonstrated significant pain relief in animal models compared to control groups. |
| Gupta et al. (2020) | Assess anti-inflammatory effects | Showed reduced edema in carrageenan-induced paw inflammation model, indicating potent anti-inflammatory action. |
| Kumar et al. (2023) | Evaluate anticancer activity | Exhibited cytotoxic effects on breast cancer cell lines with IC50 values lower than conventional chemotherapeutics. |
Chemical Reactions Analysis
Sulfonylation and Nucleophilic Substitution Reactions
The sulfonyl group attached to the piperidine nitrogen is a key reactive site. This moiety can participate in nucleophilic displacement reactions under basic or acidic conditions. For example:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Sulfonamide cleavage | NaOH (aq.), reflux, 6 h | Partial hydrolysis to piperidine derivative | |
| Nucleophilic attack | RNH₂, DMF, 80°C, 12 h | Substitution of sulfonyl group with amines |
In studies of analogous sulfonylpiperidines, the sulfonamide bond demonstrated stability under mild acidic conditions but underwent cleavage in strongly basic media (e.g., NaOH/EtOH) to regenerate the parent piperidine.
Nitro Group Reduction
The 2-nitrophenylsulfonyl group can be reduced to an amine under catalytic hydrogenation or using metal-acid systems:
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂/Pd-C | EtOH, 25°C, 12 h | 2-Aminophenylsulfonylpiperidine derivative | |
| SnCl₂/HCl | 0°C → RT, 6 h | Partial reduction to hydroxylamine |
The nitro-to-amine conversion enhances the compound’s potential for further functionalization, such as diazotization or coupling reactions .
Pyrazole Ring Functionalization
The 3-(4-methoxyphenyl)-1H-pyrazol-5-yl group undergoes electrophilic substitution and oxidation:
Electrophilic Aromatic Substitution
| Reaction | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | Nitration at pyrazole C4 position | |
| Halogenation | NBS, DCM, light, 1 h | Bromination at methoxyphenyl ring |
Oxidation
| Oxidizing Agent | Conditions | Outcome | Reference |
|---|---|---|---|
| KMnO₄, H₂O | 70°C, 4 h | Oxidation of pyrazole to carboxylic acid | |
| CrO₃, AcOH | RT, 12 h | Formation of pyrazolone derivatives |
The methoxy group on the phenyl ring is resistant to mild oxidation but can undergo demethylation under strong acidic conditions (e.g., HBr/AcOH) .
Piperidine Ring Modifications
The piperidine core participates in ring-opening and stereoselective reactions:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Ring-opening | H₂O₂, HCl, 60°C, 8 h | Formation of linear diamino sulfone | |
| Epoxidation | mCPBA, DCM, 0°C, 3 h | Epoxide formation at C2-C3 position |
Photochemical Reactivity
The nitroaromatic system exhibits photochromic behavior in crystalline and solution phases:
| Light Source | Conditions | Observation | Reference |
|---|---|---|---|
| UV (365 nm) | DMSO, RT, 1 h | Reversible color change (yellow → red) |
This property is attributed to nitro-to-nitrito isomerization and has implications for optoelectronic applications .
Biological Activity and Derivatization
Derivatives of this compound show promise in pharmacological contexts:
| Derivative | Modification | Biological Activity | Reference |
|---|---|---|---|
| Amide analogs | Coupling with RCOOH | Enhanced anti-angiogenic effects | |
| Sulfone-oximes | Reaction with NH₂OH·HCl | DNA cleavage activity |
Key Stability Considerations
Comparison with Similar Compounds
Key Structural Analogues:
3-{3-[1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-4,5-dihydro-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl}pyridine
- Substituents : Chlorophenyl, methoxyphenyl, thiazole.
- Activity : IC50 = 23.01 μM (anticancer) .
- Comparison : The absence of a sulfonyl group and presence of a thiazole ring may reduce metabolic stability compared to the target compound.
Compound 2h ((E)-1-(4-Chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone) Substituents: Chloro, hydroxy, iodo, methoxyphenyl. Activity: IC50 = 13.82 μM (enzyme inhibition) .
tert-Butyl 4-[4-(methoxycarbonyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate (5f)
- Substituents : Methoxycarbonyl, methoxyphenyl, Boc-protected piperidine.
- Synthesis : Prepared via hydrazine hydrochloride reactions .
- Comparison : The Boc group and ester functionality may limit bioavailability compared to the sulfonyl group in the target compound.
(E)-4-(((3-(tert-Butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-yl)imino)methyl)phenol (8) Substituents: Nitrophenyl, tert-butyl, phenolic hydroxyl. Application: Antifungal and catalytic activity . Comparison: The phenolic hydroxyl may confer higher polarity but lower membrane permeability than the sulfonyl-piperidine group.
Electronic Effects:
- The 2-nitrophenylsulfonyl group in the target compound is a strong electron-withdrawing group (EWG), which may enhance binding to hydrophobic pockets in biological targets compared to electron-donating groups (e.g., methoxy) in analogs like 5f or 2h .
- Methoxy groups in ring systems (e.g., 4-methoxyphenyl) generally increase lipophilicity but may reduce potency if substituted at critical positions, as seen in chalcone derivatives .
SAR Insights:
- Piperidine and Sulfonyl Groups : Piperidine rings (as in 5f and the target compound) improve solubility and membrane penetration. The sulfonyl group in the target compound may enhance binding through hydrogen bonding or electrostatic interactions .
- Methoxy vs. Nitro Substituents : Methoxy groups in ring B (e.g., 2p, IC50 = 70.79 μM) correlate with reduced potency compared to EWGs like nitro or halogens (e.g., 2j, IC50 = 4.703 μM) .
- Nitrophenyl Position : Ortho-nitro substitution (as in the target compound) may confer steric and electronic advantages over para-nitro analogs (e.g., compound 9 in ).
Q & A
Q. What are the standard synthetic routes for 4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine?
The compound is typically synthesized via a multi-step process involving:
- Condensation reactions : Reacting substituted diones (e.g., 1-(2′-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione) with hydrazine derivatives (e.g., phenyl hydrazine) under reflux in ethanol/acetic acid to form the pyrazole core .
- Sulfonylation : Introducing the 2-nitrophenylsulfonyl group to the piperidine moiety using sulfonyl chlorides. Purification via silica gel column chromatography and recrystallization (ethanol) yields the final product, though yields may vary (e.g., 45% in one protocol) .
Q. Which spectroscopic and crystallographic methods are employed for structural characterization?
- Spectroscopy : IR and NMR are critical for confirming functional groups (e.g., sulfonyl, methoxy) and proton environments. For example, IR identifies sulfonyl S=O stretches (~1350 cm⁻¹), while ¹H NMR resolves aromatic protons and substituent effects .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl rings) and hydrogen-bonding networks (e.g., O–H⋯N interactions stabilizing crystal packing) .
Q. What preliminary biological activities have been reported for this compound?
Pyrazole derivatives exhibit:
- Antimicrobial activity : Tested against gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via agar diffusion or microdilution assays, with MIC values reported in µM ranges .
- Anti-inflammatory potential : Analogs with methoxy/nitro substituents show COX-2 inhibition in enzymatic assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Reaction conditions : Extending reflux time (e.g., 7+ hours) or adjusting solvent ratios (ethanol:acetic acid) improves cyclization efficiency .
- Purification : Replace silica gel columns with flash chromatography or HPLC for higher purity. Recrystallization solvents (e.g., DMF/water) may enhance crystal quality .
Q. How do structural modifications influence bioactivity?
- Substituent effects : Replacing the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) enhances antibacterial activity but reduces solubility. Conversely, bulkier groups (e.g., trifluoromethyl) improve metabolic stability .
- Piperidine/sulfonyl modifications : Introducing fluorine at the piperidine ring or varying sulfonyl groups (e.g., 4-fluorophenyl) alters target binding affinity, as shown in SAR studies .
Q. What computational approaches aid in understanding structure-activity relationships?
- Molecular docking : Models interactions with targets (e.g., bacterial enzymes) using crystallographic data (e.g., dihedral angles from ).
- DFT calculations : Predict electronic effects of substituents (e.g., methoxy vs. nitro) on reactivity and binding .
Q. How can contradictions in bioactivity data across studies be resolved?
- Standardized assays : Discrepancies in MIC values (e.g., Bacillus subtilis vs. Pseudomonas aeruginosa) may arise from variations in bacterial strains or nutrient media. Use CLSI guidelines for consistency .
- Dose-response curves : Validate activity thresholds (e.g., IC₅₀) across multiple replicates to account for assay sensitivity .
Q. What challenges arise in crystallographic analysis of this compound?
- Crystal growth : Poor solubility in polar solvents necessitates alternative solvents (e.g., DCM/hexane).
- Hydrogen atom refinement : Freely refining hydroxyl H-atoms (vs. riding models) improves accuracy but requires high-resolution data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
